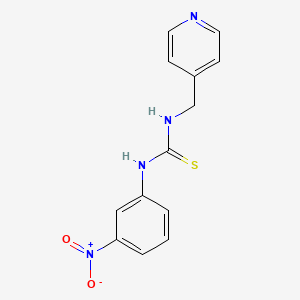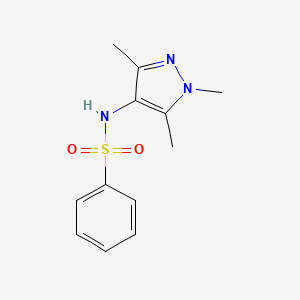
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)thiourea, also known as Nitrophenylpyridylthiourea (NPTU), is a chemical compound that has been widely used in scientific research as a tool for studying the role of thiourea derivatives in various biological processes. NPTU is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of NPTU involves the inhibition of various enzymes and the modulation of various signaling pathways in cells. NPTU has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an increase in the levels of acetylcholine in the brain. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways, leading to anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
NPTU has been shown to have a wide range of biochemical and physiological effects, including inhibition of various enzymes, anti-inflammatory and antioxidant effects, and modulation of signaling pathways. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has also been shown to have anti-tumor effects in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPTU in scientific research is its wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one of the limitations of using NPTU is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on NPTU, including further studies on its mechanism of action and its potential therapeutic applications. Future research could also focus on the development of new derivatives of NPTU with improved properties, such as increased potency and reduced toxicity. Additionally, more research is needed to determine the safety and efficacy of NPTU in human subjects, which could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of NPTU is a multi-step process that involves the reaction of 3-nitrobenzoyl chloride with 4-pyridinemethanethiol followed by the reaction of the resulting intermediate with ammonium thiocyanate. The final product is then purified using column chromatography to obtain the pure NPTU compound.
Applications De Recherche Scientifique
NPTU has been extensively used in scientific research to study the mechanism of action of thiourea derivatives in various biological processes. It has been shown to have inhibitory effects on the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. NPTU has also been shown to have anti-inflammatory and antioxidant properties, making it a valuable tool for researchers studying these processes.
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-17(19)12-3-1-2-11(8-12)16-13(20)15-9-10-4-6-14-7-5-10/h1-8H,9H2,(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBDWSQUGHNUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5715842.png)

![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)


![3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)

![1-[(1,8-diethyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5715891.png)

![N-[4-(1H-imidazol-4-yl)phenyl]acetamide](/img/structure/B5715913.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5715925.png)

